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molecular formula C5H5ClFN3 B3024114 5-Chloro-3-fluoro-2-hydrazinylpyridine CAS No. 248255-70-1

5-Chloro-3-fluoro-2-hydrazinylpyridine

Cat. No. B3024114
M. Wt: 161.56 g/mol
InChI Key: TZBBCECFLONWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220863B2

Procedure details

7.5 g of the compound obtained in Step 3 and 9.57 ml of hydrazine monohydrate were added to 50 ml of n-propanol, the resulting mixture was refluxed for 6 hours, and distilled under a reduced pressure to remove the solvent. The resulting residue was dissolved in 80 ml of chloromethane, washed with water, and dried over anhydrous magnesium sulfate. The dried organic layer was concentrated under a reduced pressure to obtain 7.26 g of the title compound.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
9.57 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](F)=[C:6]([F:8])[CH:7]=1.O.[NH2:11][NH2:12]>C(O)CC>[NH:11]([C:5]1[C:6]([F:8])=[CH:7][C:2]([Cl:1])=[CH:3][N:4]=1)[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C=NC(=C(C1)F)F
Name
Quantity
9.57 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 80 ml of chloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried organic layer was concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=C(C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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